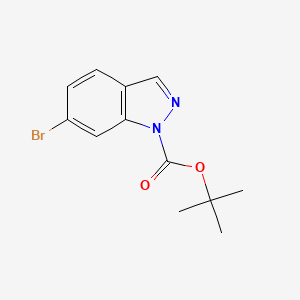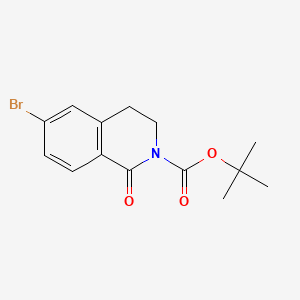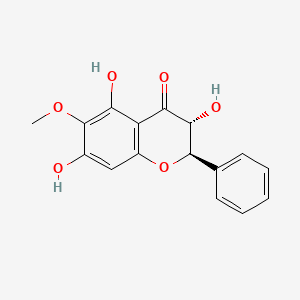
Alnustinol
説明
Alnustinol is a flavonoid isolated from Alnus sieboldiana . It is one of the four new flavonoids with an unsubstituted B-ring, the others being alnusin, alnetin, and alnustin . The structure of Alnustinol is established to be 3,5,7-trihydroxy-6-methoxyflavanone .
Molecular Structure Analysis
The molecular structure of Alnustinol is (2R,3R)-3,5,7-trihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one . Its molecular formula is C16H14O6 and it has a molecular weight of 302.28 .
科学的研究の応用
Antiseptic and Flame Retardant Properties : Alnus glutinosa wood, through its susceptibility to staining, has shown potential in the study of flame retardants with antiseptic properties, especially against fungi. This suggests innovative uses in wood protection and waste management (Glinushkin et al., 2019).
Treatment of Atopic Dermatitis : Alnus japonica extract has been found effective in treating atopic dermatitis in animal models. This study highlighted its role in reducing allergic and inflammatory biomarkers, thus indicating its potential in treating allergic skin diseases (Choi et al., 2011).
Wound Healing and Anti-Inflammatory Properties : Extracts from various Alnus species, including Alnus glutinosa, have demonstrated significant wound healing, anti-inflammatory, and antioxidant activities. Shikimic acid, isolated from these extracts, was identified as a major active compound responsible for these effects (Altinyay et al., 2016).
Pollen Fluorescence in Scientific Research : Studies on Alnus glutinosa pollen fluorescence have provided insights into the impact of environmental factors like ozone on pollen properties, relevant to both scientific and practical applications (Šaulienė et al., 2019).
Chemoprotective Effects on Human Lymphocytes : Diarylheptanoids isolated from Alnus glutinosa bark have shown a protective effect on chromosome aberrations in human lymphocytes, suggesting potential chemoprotective properties (Novaković et al., 2013).
Anti-Inflammatory Properties : Alnus glutinosa stem bark extract has displayed various antioxidant activities and a significant effect on tumor necrosis factor-α production, supporting its ethnopharmacological use in reducing inflammatory processes (Acero & Muñoz-Mingarro, 2012).
Phytochemical Features and Biological Activities : Research on Alnus glutinosa stem bark has highlighted its high content of diarylheptanoids, particularly oregonin, and strong antioxidant, anti-inflammatory, and anti-angiogenic activities, indicating its potential against inflammatory-based diseases (Smeriglio et al., 2022).
Identification of Flavonoids and Stilbenes : Chemical analysis of Alnus sieboldiana has led to the isolation of flavonoids including alnustinol, highlighting the diverse chemical composition of the Alnus genus (Asakawa, 1971).
特性
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-21-16-9(17)7-10-11(13(16)19)12(18)14(20)15(22-10)8-5-3-2-4-6-8/h2-7,14-15,17,19-20H,1H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDPLPWGKGPTJB-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alnustinol | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



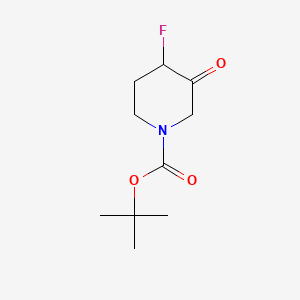
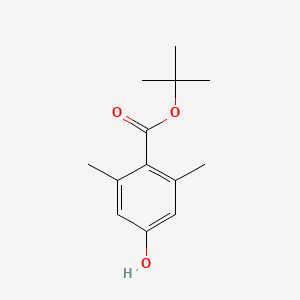

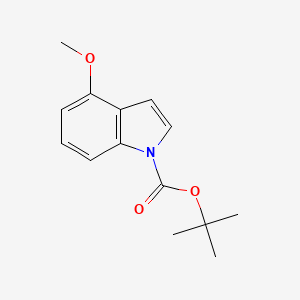
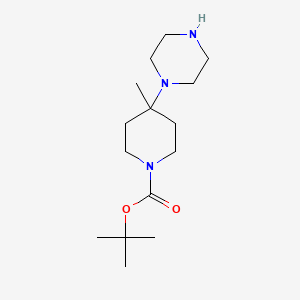
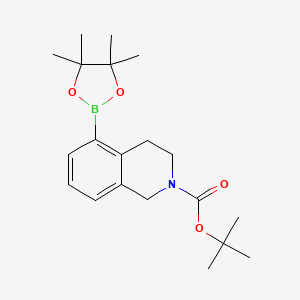
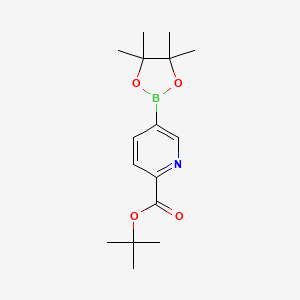
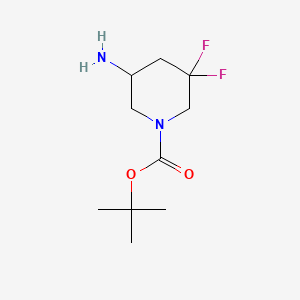
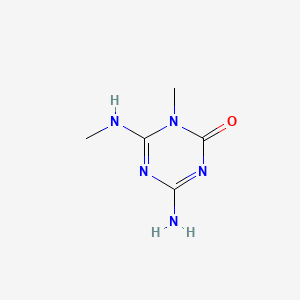
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B592330.png)
![tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B592331.png)
